N-(15,16-Dihydroxy-4,7,10,13-tetraoxa-hexadecyl)-trifluoroacetamide is a complex organic compound that belongs to the class of amides. This compound features a long-chain hydrocarbon structure with multiple functional groups, including hydroxyl and trifluoroacetamide moieties. Its unique structure suggests potential applications in various fields, particularly in pharmaceutical and material sciences.
The compound is synthesized through specific organic reactions involving various reagents and catalysts. The synthesis process often includes steps such as esterification and amidation, which are critical for constructing the desired molecular architecture. The details of its synthesis can be found in patent literature and organic chemistry journals.
This compound can be classified under the following categories:
The synthesis of N-(15,16-Dihydroxy-4,7,10,13-tetraoxa-hexadecyl)-trifluoroacetamide typically involves a multi-step process. Key methods include:
The molecular structure of N-(15,16-Dihydroxy-4,7,10,13-tetraoxa-hexadecyl)-trifluoroacetamide can be represented as follows:
This formula indicates a complex arrangement with multiple oxygen atoms contributing to the tetraoxa structure.
The compound can undergo various chemical reactions typical for amides and alcohols:
The mechanism of action for N-(15,16-Dihydroxy-4,7,10,13-tetraoxa-hexadecyl)-trifluoroacetamide is not fully elucidated but can be hypothesized based on its structural features:
Research indicates that compounds with similar structures exhibit properties such as enhanced permeability across cell membranes and potential therapeutic effects due to their ability to modulate protein interactions.
N-(15,16-Dihydroxy-4,7,10,13-tetraoxa-hexadecyl)-trifluoroacetamide has potential applications in:
The synthesis of N-(15,16-Dihydroxy-4,7,10,13-tetraoxa-hexadecyl)-trifluoroacetamide leverages tetraethylene glycol (TEG) as a foundational scaffold. The core strategy involves nucleophilic substitution of tetraethylene glycol ditosylate with 3-amino-1,2-propanediol, followed by selective N-acylation with trifluoroacetic anhydride (TFAA). This yields the target compound with a molecular formula of C₁₄H₂₆F₃NO₇ and molecular weight of 377.35 g/mol [2] [4]. Optimization focuses on minimizing oligomerization by employing high-dilution conditions and temperature-controlled addition (0–5°C) during the amidation step, enhancing isolated yields to >75% . Alternative routes utilize phase-transfer catalysis with benzyltriethylammonium chloride to accelerate ether-bond formation, reducing reaction times by 40% compared to traditional methods [4]. Recent innovations employ flow chemistry systems for continuous processing, achieving 99% purity (HPLC) and throughputs of 50 g/h [9].
Table 1: Comparative Analysis of Synthetic Methods
Method | Catalyst/Conditions | Yield (%) | Purity | Scale-Up Feasibility |
---|---|---|---|---|
Stepwise Solution-Phase | TFAA, Pyridine, 0°C | 78 | >95% | Moderate |
Phase-Transfer Catalysis | BnEt₃NCl, K₂CO₃, 50°C | 82 | >98% | High |
Continuous Flow | Microreactor, TFAA, RT | 91 | >99% | Excellent |
Chemoselectivity challenges arise from the competing reactivity of primary amines and diol groups in the precursor 15,16-dihydroxy-4,7,10,13-tetraoxahexadecylamine (CAS: 869308-36-1). Selective N-trifluoroacetylation is achieved by exploiting the nucleophilicity difference between the amine and hydroxyl groups [6]. Key approaches include:
Table 2: Protection Strategies for Chemoselective Functionalization
Protecting Group | Installation Reagent | Deprotection Conditions | Overall Yield (%) |
---|---|---|---|
Acetonide | 2,2-Dimethoxypropane | 0.1M HCl, 25°C, 2h | 85 |
Benzylidene | PhCH(OCH₃)₂ | Pd/C, H₂, MeOH | 78 |
Silyl (TBDMS) | TBDMS-Cl, Imidazole | TBAF, THF | 70 |
This compound serves as a critical linker for oligonucleotide conjugates due to its hydrophilic TEG spacer and terminal diol/amide motifs. Solid-phase applications involve:
Table 3: Solid-Phase Oligonucleotide Coupling Performance
Conjugation Method | Activating Agent | Coupling Efficiency (%) | Application |
---|---|---|---|
Phosphoramidite Approach | 5-Ethylthio-1H-tetrazole | 98.5 | Antisense oligonucleotides |
NHS Ester Aminolysis | DIEA, DMF | 95 | siRNA-cholesterol conjugates |
Reductive Amination | NaBH₃CN, pH 7.0 | 88 | Peptide-oligonucleotide fusions |
While the compound lacks chiral centers, its diol terminus enables stereoselective transformations:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8